molecular formula C16H24N4O4 B13232988 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13232988
M. Wt: 336.39 g/mol
InChI Key: NQYWVXUIHVSVFW-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound with a molecular formula of C16H24N4O4. This compound is notable for its unique structure, which includes a piperidine ring, a triazole ring, and a cyclopropyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring.

    Formation of the Triazole Ring: The triazole ring is synthesized via a cycloaddition reaction, often using azides and alkynes as starting materials.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a substitution reaction.

    Final Coupling: The final step involves coupling the triazole ring with the piperidine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid
  • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid

Uniqueness

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a cyclopropyl group and a triazole ring in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

5-cyclopropyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(23)19-8-4-5-11(9-19)20-13(10-6-7-10)12(14(21)22)17-18-20/h10-11H,4-9H2,1-3H3,(H,21,22)

InChI Key

NQYWVXUIHVSVFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=C(N=N2)C(=O)O)C3CC3

Origin of Product

United States

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